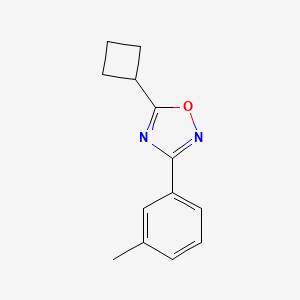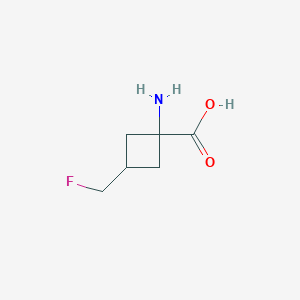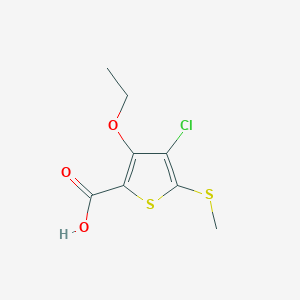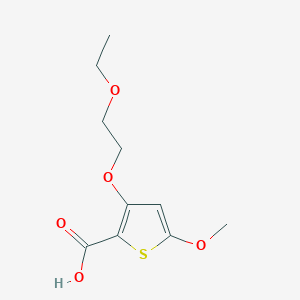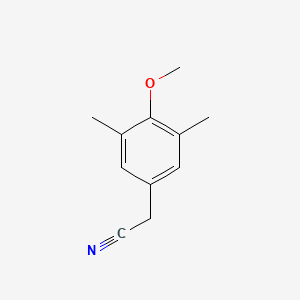
3,5-Dimethyl-4-methoxybenzyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-methoxybenzyl cyanide: is an organic compound with the molecular formula C10H11NO . It is characterized by a benzene ring substituted with two methyl groups, a methoxy group, and a cyanide group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-methoxybenzyl cyanide typically involves the reaction of 3,5-dimethyl-4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-4-methoxybenzyl cyanide undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium cyanide (NaCN), halides, amines
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted benzyl derivatives
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-methoxybenzyl cyanide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-methoxybenzyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to specific targets .
Comparación Con Compuestos Similares
- 3,5-Dimethyl-4-methoxybenzonitrile
- 3,5-Dimethyl-4-methoxyphenylboronic acid
- 3-Methoxyphenylacetonitrile
Comparison: 3,5-Dimethyl-4-methoxybenzyl cyanide is unique due to the presence of both methoxy and cyanide groups on the benzene ring, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Propiedades
Número CAS |
477808-36-9 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-(4-methoxy-3,5-dimethylphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO/c1-8-6-10(4-5-12)7-9(2)11(8)13-3/h6-7H,4H2,1-3H3 |
Clave InChI |
PXCJWMOHBMPEPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)
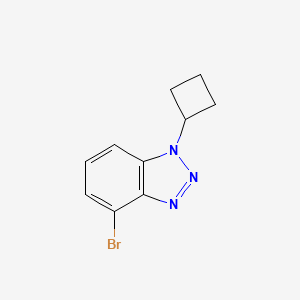

![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)
![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)
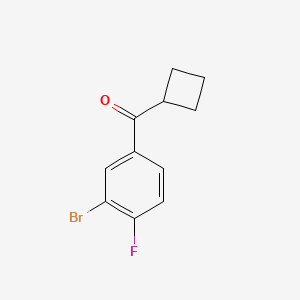

![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)
